molecular formula C8H14F2O2 B2835051 Methyl 4,4-difluoro-3,3-dimethylpentanoate CAS No. 2015624-53-8

Methyl 4,4-difluoro-3,3-dimethylpentanoate

Cat. No. B2835051
CAS RN: 2015624-53-8
M. Wt: 180.195
InChI Key: IJXTZHWHIUWQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,4-difluoro-3,3-dimethylpentanoate, also known as DFDP, is a fluorinated methyl ester that has been widely used in scientific research. It is a colorless liquid with a molecular weight of 198.16 g/mol and a boiling point of 90-92°C. DFDP is a versatile compound that can be easily synthesized and has a wide range of applications in various fields.

Mechanism of Action

Methyl 4,4-difluoro-3,3-dimethylpentanoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine, which can cause overstimulation of the nervous system and lead to adverse effects.
Biochemical and Physiological Effects:
Methyl 4,4-difluoro-3,3-dimethylpentanoate has been shown to have a significant effect on the nervous system. It has been shown to cause convulsions and respiratory distress in animal models. Methyl 4,4-difluoro-3,3-dimethylpentanoate has also been shown to have an effect on the cardiovascular system, causing a decrease in blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

Methyl 4,4-difluoro-3,3-dimethylpentanoate has several advantages for use in laboratory experiments. It is easy to synthesize, stable, and has a high purity. However, Methyl 4,4-difluoro-3,3-dimethylpentanoate has some limitations, such as its low solubility in water and its potential toxicity.

Future Directions

Methyl 4,4-difluoro-3,3-dimethylpentanoate has a wide range of potential applications in various fields, including pharmaceuticals, agrochemicals, and materials. Some of the future directions for research on Methyl 4,4-difluoro-3,3-dimethylpentanoate include the development of new synthetic methods, the exploration of its potential as a therapeutic agent, and the investigation of its potential as a biomarker for disease diagnosis.
In conclusion, Methyl 4,4-difluoro-3,3-dimethylpentanoate is a versatile compound that has been widely used in scientific research. It has a wide range of applications and has been shown to have unique properties that make it useful in various fields. Further research on Methyl 4,4-difluoro-3,3-dimethylpentanoate is warranted to explore its full potential and to develop new applications for this compound.

Synthesis Methods

Methyl 4,4-difluoro-3,3-dimethylpentanoate can be synthesized through a simple reaction between 4,4-difluoro-3,3-dimethylpentanoic acid and methanol in the presence of a catalyst. The reaction proceeds through the esterification of the carboxylic acid group with the hydroxyl group of methanol, resulting in the formation of Methyl 4,4-difluoro-3,3-dimethylpentanoate.

Scientific Research Applications

Methyl 4,4-difluoro-3,3-dimethylpentanoate has been extensively used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. Methyl 4,4-difluoro-3,3-dimethylpentanoate has also been used as a probe in NMR spectroscopy to study the conformational changes of biomolecules.

properties

IUPAC Name

methyl 4,4-difluoro-3,3-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O2/c1-7(2,8(3,9)10)5-6(11)12-4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXTZHWHIUWQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)C(C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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